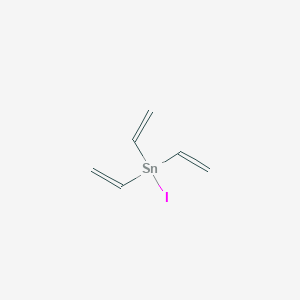

Triethenyl(iodo)stannane

Description

Historical Context of Organotin Compound Development

The journey of organotin chemistry began in the mid-19th century with the pioneering work of Edward Frankland. In 1849, he synthesized the first organotin compound, diethyltin (B15495199) diiodide. wikipedia.org This discovery laid the groundwork for a field that would see exponential growth, particularly in the 20th century, following the development of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org The subsequent decades saw extensive research into the synthesis, structure, and reactivity of various organotin compounds, leading to a deeper understanding of their chemical behavior.

Significance of Organotin Halides in Contemporary Synthetic Chemistry

Organotin halides, which are organotin compounds containing a halogen atom bonded to the tin atom, are of paramount importance in synthetic chemistry. They serve as crucial intermediates in the preparation of a wide array of other organotin derivatives. gelest.com One of the most significant applications of organotin compounds, often derived from organotin halides, is as heat stabilizers for polyvinyl chloride (PVC). wikipedia.org This application alone accounts for a substantial portion of the industrial use of tin. wikipedia.org Furthermore, organotin halides are precursors to organotin hydrides, oxides, and other functionally substituted stannanes, which are indispensable reagents in modern organic synthesis. gelest.com Their utility is further highlighted by their role in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, which has become a powerful tool for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org

Research Imperatives for Triethenyl(iodo)stannane within Organometallic Chemistry

While the initial query focused on "this compound," extensive database searches suggest that this name may be a misnomer or refer to a less common compound. The closely related and well-documented compound, Triethyl(iodo)stannane , is a more prominent subject of research in organometallic chemistry. For the remainder of this article, the focus will be on Triethyl(iodo)stannane as the representative of this class of compounds.

The research imperatives for triethyl(iodo)stannane and similar triorganotin halides are driven by their potential as versatile building blocks in organic synthesis. Key areas of investigation include the development of more efficient and selective synthetic methods for their preparation, a deeper understanding of their reactivity in various chemical transformations, and the expansion of their applications in the synthesis of complex organic molecules, including natural products and novel materials. The ongoing exploration of their reaction mechanisms, particularly in catalytic cycles, is crucial for optimizing existing synthetic protocols and designing new ones.

Chemical and Physical Properties

Triethyl(iodo)stannane is a colorless liquid with the chemical formula C₆H₁₅ISn. Below is a table summarizing its key physical and chemical properties.

| Property | Value |

| CAS Number | 2943-86-4 |

| Molecular Formula | C₆H₁₅ISn |

| Molecular Weight | 332.80 g/mol |

| Boiling Point | 209.8 °C at 760 mmHg |

| Flash Point | 80.7 °C |

| Vapor Pressure | 0.287 mmHg at 25 °C |

Synthesis and Reactions

Established and Experimental Synthetic Methods

Several methods have been established for the synthesis of triethyl(iodo)stannane. A common approach involves the redistribution reaction, also known as the Kocheshkov comproportionation, between a tetraorganotin compound and a tin halide. For instance, tetraethyltin (B1219993) can react with tin(IV) iodide to yield triethyl(iodo)stannane. The stoichiometry of the reactants is crucial in controlling the formation of mono-, di-, or tri-substituted organotin halides. gelest.com

Another synthetic route involves the reaction of hexaethyldistannoxane with hydrogen iodide. Additionally, triethyl(iodo)stannane can be prepared by the alkylation of diethyltin diiodide with an ethylating agent.

Reactivity Profile

The reactivity of triethyl(iodo)stannane is characterized by the polar tin-iodine bond, which makes the tin atom electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in a variety of chemical transformations.

One of the fundamental reactions of triethyl(iodo)stannane is its conversion to other triethyltin (B1234975) derivatives through the replacement of the iodide ligand. For example, it can react with silver salts, such as silver(I) oxide, to form bis(triethyltin) oxide.

Furthermore, triethyl(iodo)stannane can be reduced to form triethyltin hydride, a valuable reagent in radical chemistry for reductions and hydrostannylation reactions.

Role in Cross-Coupling Reactions

Triethyl(iodo)stannane and other triorganotin compounds are key players in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorganic-chemistry.org In this reaction, the organotin compound transfers an organic group to an organic halide or triflate, forming a new carbon-carbon bond. wikipedia.org The Stille reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and its ability to be used in the synthesis of complex molecules. libretexts.org

The general mechanism of the Stille reaction involves a catalytic cycle that includes the oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organic group from the tin reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

Spectroscopic and Structural Analysis

The structural elucidation of triethyl(iodo)stannane and related organotin compounds relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are powerful tools for characterizing organotin compounds. In the ¹H and ¹³C NMR spectra of triethyl(iodo)stannane, the chemical shifts and coupling constants of the ethyl groups provide valuable structural information. ¹¹⁹Sn NMR is particularly informative, as the chemical shift of the tin nucleus is highly sensitive to its coordination number and the nature of the substituents.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the ethyl groups and the tin-carbon bonds.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Structurally, triorganotin halides like triethyl(iodo)stannane typically exhibit a tetrahedral geometry around the tin atom in the solid state. wikipedia.org However, in the presence of Lewis basic solvents or ligands, they can form five- or six-coordinate adducts. wikipedia.org

Applications in Organic Synthesis and Materials Science

The applications of triethyl(iodo)stannane are intrinsically linked to its role as a precursor and a reagent in organic synthesis. Its ability to participate in Stille coupling reactions has been exploited in the synthesis of numerous complex organic molecules, including natural products and pharmaceuticals. wikipedia.org

In materials science, organotin compounds derived from halides like triethyl(iodo)stannane are used as precursors for the deposition of tin oxide films. These films can have applications as transparent conducting oxides in various electronic devices. rjpbcs.com

Properties

CAS No. |

49826-66-6 |

|---|---|

Molecular Formula |

C6H9ISn |

Molecular Weight |

326.75 g/mol |

IUPAC Name |

tris(ethenyl)-iodostannane |

InChI |

InChI=1S/3C2H3.HI.Sn/c3*1-2;;/h3*1H,2H2;1H;/q;;;;+1/p-1 |

InChI Key |

SKVPBOHNPSLPDE-UHFFFAOYSA-M |

Canonical SMILES |

C=C[Sn](C=C)(C=C)I |

Origin of Product |

United States |

Synthetic Methodologies for Triethenyl Iodo Stannane

Direct Synthesis Approaches to Organotin Halides

The direct synthesis of organotin halides represents a fundamental approach to the formation of carbon-tin bonds. This method typically involves the reaction of metallic tin with an organic halide, often in the presence of a catalyst to facilitate the reaction.

Insertion Reactions of Metallic Tin with Organic Iodides

In principle, the direct synthesis of triethenyl(iodo)stannane can be envisioned through the insertion of metallic tin into the carbon-iodine bond of vinyl iodide. This reaction is analogous to the well-established direct process for preparing alkyltin halides. However, the direct reaction of tin metal with vinyl iodide to selectively produce this compound is not a commonly reported high-yield procedure in the readily accessible chemical literature. The reactivity of vinyl halides in such direct reactions can be influenced by factors such as the stability of the vinyl radical intermediate and the potential for polymerization under reaction conditions.

The general reaction for the direct synthesis of organotin halides is as follows:

Where R is an organic group (e.g., ethenyl), X is a halogen (e.g., iodine), and n can vary. Achieving selectivity for a specific organotin halide, such as the tri-substituted product, often requires careful control of reaction conditions and the use of appropriate catalysts.

Catalytic Systems and Promoters in Direct Synthesis Routes

To enhance the efficiency and selectivity of direct synthesis methods, various catalytic systems and promoters have been investigated for the reaction of alkyl halides with metallic tin. While specific catalysts for the direct vinylation of tin with vinyl iodide to yield this compound are not extensively documented, analogous systems for alkyltin halides provide insights into potential catalytic approaches. These catalysts are believed to facilitate the oxidative addition of the organic halide to the tin metal.

Commonly employed catalysts in the direct synthesis of alkyltin halides include:

| Catalyst/Promoter | Function |

| Onium Halides | (e.g., Tetraalkylammonium or phosphonium iodides) Act as phase-transfer catalysts and may form reactive intermediates with the tin surface. |

| Metal Iodides | (e.g., Sodium iodide, Potassium iodide) Can facilitate halogen exchange and activate the tin surface. |

| Lewis Acids | (e.g., Antimony trichloride) Can enhance the electrophilicity of the organic halide. |

| Solvents | Polar aprotic solvents can influence the reaction rate and product distribution. |

The application of these catalytic systems to the direct synthesis of this compound would require empirical investigation to optimize reaction conditions and achieve desirable yields and selectivity.

Indirect Synthesis Pathways for Organo(iodo)stannanes

Indirect methods for the synthesis of organo(iodo)stannanes, particularly this compound, are generally more prevalent and offer greater control over the stoichiometry and purity of the final product. These pathways typically involve the reaction of a tin(IV) halide with a suitable organometallic vinylating agent.

Alkylation of Tin(IV) Halides with Organometallic Reagents

The most common and versatile indirect route to organotin compounds involves the alkylation (or in this case, vinylation) of a tin(IV) halide with a nucleophilic organometallic reagent. Tin(IV) iodide (stannic iodide) serves as the precursor for introducing the iodine atom into the final product.

The reaction of tin(IV) iodide with a vinyl Grignard reagent, such as vinylmagnesium bromide or vinylmagnesium chloride, is a primary method for the formation of vinyl-tin bonds. By carefully controlling the stoichiometry of the reactants, it is possible to achieve the desired degree of vinylation to produce this compound.

The general reaction proceeds as follows:

This reaction is typically carried out in an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, which is necessary to stabilize the Grignard reagent. The progress of the reaction can be monitored by the consumption of the starting materials. The success of this method hinges on the precise addition of three equivalents of the Grignard reagent to the tin(IV) iodide. The use of excess Grignard reagent can lead to the formation of the fully substituted tetraethenylstannane.

Table of Reaction Parameters for Grignard-Mediated Vinylation:

| Parameter | Condition |

| Tin Precursor | Tin(IV) iodide (SnI4) |

| Vinylating Agent | Vinylmagnesium bromide or Vinylmagnesium chloride |

| Stoichiometry | 1 : 3 (SnI4 : Grignard reagent) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether |

| Temperature | Typically low to ambient temperatures |

| Work-up | Aqueous work-up to quench unreacted Grignard reagent and separate the product. |

While specific, detailed research findings for the synthesis of this compound via this method are not abundantly available in broad searches, the general principles of Grignard reactions with tin halides are well-established in organometallic chemistry. wikipedia.orgorgsyn.org

Organoaluminum reagents, such as trivinylaluminum, represent another class of powerful nucleophiles for the vinylation of tin halides. These reagents are often utilized in industrial settings for the synthesis of organotin compounds. The reaction of an organoaluminum compound with a tin(IV) halide can be driven to produce a specific organotin halide by controlling the stoichiometry.

The reaction can be represented as:

Followed by a redistribution (comproportionation) reaction:

Alternatively, a direct partial vinylation might be achievable under specific conditions. Organoaluminum reagents can offer advantages in terms of reactivity and selectivity compared to Grignard reagents in certain applications. However, they are also typically more pyrophoric and require careful handling.

Detailed experimental procedures for the specific synthesis of this compound using organoaluminum reagents are not widely reported in general chemical literature, suggesting that Grignard-based methods may be more common for laboratory-scale preparations.

Organolithium and Organosodium Reagent Strategies for Ethenyl-Tin Moieties

The formation of ethenyl-tin bonds is a critical step in the synthesis of this compound. Organolithium and organosodium reagents are powerful nucleophiles and bases that are widely used in organic synthesis for the creation of carbon-metal bonds. wikipedia.orgsigmaaldrich.comwikipedia.org

One common strategy involves the reaction of a tin halide with an ethenyl-lithium or ethenyl-sodium reagent. These organometallic reagents are typically prepared in situ through various methods, including the reaction of an ethenyl halide with lithium or sodium metal, or via a metal-halogen exchange reaction. wikipedia.orgnih.gov For instance, vinyllithium (B1195746) can be generated from vinyl bromide and lithium metal. This highly reactive species can then be reacted with a suitable tin electrophile, such as tin tetraiodide or a triorganotin iodide, to form the desired ethenyl-tin bond.

The general reaction can be represented as: 3 CH2=CHLi + SnI4 → (CH2=CH)3SnI + 3 LiI

Similarly, organosodium compounds can be employed. wikipedia.orglscollege.ac.in Ethenylsodium can be prepared and reacted with a tin halide. However, organolithium reagents are often preferred due to their generally higher reactivity and better solubility in common organic solvents. wikipedia.org

The choice of solvent is crucial in these reactions to maintain the stability of the organometallic reagents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used for organolithium and Grignard reactions. libretexts.org For organolithium reagents, non-polar solvents like pentane or hexane can also be utilized. libretexts.org

Table 1: Comparison of Organolithium and Organosodium Reagents in Ethenyl-Tin Bond Formation

| Reagent Type | Common Precursors | Typical Solvents | Reactivity |

| Organolithium | Ethenyl halides, metallic lithium | Diethyl ether, THF, Hexane | High |

| Organosodium | Ethenyl halides, metallic sodium | Diethyl ether, THF | Generally lower than organolithium |

Halogen-Exchange Reactions Involving Triethenyltin Derivatives

Halogen-exchange reactions provide a direct route to this compound from other triethenyltin halides. This type of reaction, often referred to as a Finkelstein reaction in organic chemistry, involves the conversion of an alkyl or aryl halide to another by treatment with a salt of the desired halide. vanderbilt.edukhanacademy.org

In the context of organotin chemistry, if a triethenyltin compound with a different halogen (e.g., chloride or bromide) is available, it can be converted to the iodide derivative. This is typically achieved by reacting the triethenyltin halide with an excess of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone or acetonitrile. The reaction equilibrium is driven towards the product by the precipitation of the less soluble sodium or potassium chloride/bromide.

The general scheme for this transformation is: (CH2=CH)3Sn-X + NaI → (CH2=CH)3Sn-I + NaX (where X = Cl, Br)

The reactivity order for the leaving group in such nucleophilic substitution reactions is generally I > Br > Cl. vanderbilt.edu This principle is leveraged to facilitate the exchange. Metal-mediated halogen exchange reactions have also been developed, offering efficient and selective transformations of aryl and vinyl halides, which can be adapted for organometallic compounds. nih.gov

Functional Group Interconversions on Pre-Synthesized Organostannanes

Functional group interconversion is a fundamental concept in organic synthesis, allowing for the transformation of one functional group into another. ub.edufiveable.mesolubilityofthings.com This strategy can be applied to pre-synthesized organostannane compounds to introduce the desired iodo group.

This subsection essentially covers the same principle as the halogen-exchange reactions discussed previously. A pre-existing triethenyltin halide (chloride or bromide) can be converted to this compound. This transformation is a classic example of a functional group interconversion where one halogen is replaced by another. vanderbilt.edu

Table 2: Reagents for Halogen Exchange in Triethenyltin Halides

| Starting Material | Reagent | Solvent | Product |

| Triethenyl(chloro)stannane | Sodium Iodide (NaI) | Acetone | This compound |

| Triethenyl(bromo)stannane | Potassium Iodide (KI) | Acetonitrile | This compound |

An alternative and powerful method for creating the ethenyl-tin moiety with stereochemical control is through the hydrostannation of alkynes. qub.ac.uk Hydrostannation involves the addition of a tin hydride (Sn-H) across a carbon-carbon triple bond. This reaction can be catalyzed by transition metals (e.g., palladium, ruthenium) or initiated by radicals, and often proceeds with high regio- and stereoselectivity. qub.ac.ukresearchgate.net

For the synthesis of a triethenyltin derivative, one could envision a step-wise approach starting with a suitable tin precursor. A more direct approach involves the hydrostannation of acetylene or a protected acetylene equivalent with a diorganotin dihydride or a related species, followed by further functionalization.

A key advantage of this method is the ability to control the stereochemistry of the resulting vinylstannane. Depending on the reaction conditions and catalyst, either the (E)- or (Z)-isomer can be selectively formed. researchgate.net

Once the ethenyl-tin bond is formed via hydrostannation, a subsequent iodination step is required to introduce the iodo group. This can be achieved by reacting the vinylstannane with an iodinating agent such as iodine (I2). The tin-carbon bond can be cleaved by electrophilic attack from iodine to yield the desired this compound, assuming the starting tin hydride was appropriately substituted. For example, reaction of trivinyltin hydride with an alkyne followed by iodination is a plausible, albeit complex, route. A more common approach is the hydrostannation of an alkyne with tributyltin hydride, followed by a tin-iodine exchange. thieme-connect.de

A highly stereoselective one-pot procedure for the synthesis of (E)-vinylstannanes involves the hydroboration of an alkyne followed by a boron-tin transmetalation. orgsyn.org The resulting vinylstannane can then be subjected to iodination.

Design of Green and Sustainable Synthetic Routes for this compound

The development of green and sustainable synthetic methods is of increasing importance in chemistry to minimize environmental impact. frontiersin.org For organotin compounds, this is particularly relevant due to their potential toxicity. mdpi.com

Key principles of green chemistry that can be applied to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Hydrostannation reactions, for instance, are highly atom-economical. qub.ac.uk

Use of Less Hazardous Chemical Syntheses: Employing less toxic reagents and solvents. This could involve exploring alternatives to highly reactive and pyrophoric organolithium reagents or finding greener solvent systems.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. Transition metal-catalyzed hydrostannation is an example of this approach. qub.ac.uk

Designing for Degradation: While not directly a synthetic strategy, considering the lifecycle of the product and designing it to break down into innocuous products after use is a key green chemistry principle.

Research into sustainable organotin chemistry may involve exploring water-based synthetic routes, using recyclable catalysts, or developing solvent-free reaction conditions. The use of organosodium reagents, derived from the more abundant and sustainable sodium, is also an area of interest. nih.govresearchgate.net While organosodium chemistry is less developed than its lithium counterpart, it offers a potentially more sustainable alternative. wikipedia.orgresearchgate.net

Table 3: Summary of Synthetic Strategies

| Section | Method | Key Reagents/Steps | Advantages |

| 2.2.1.3 | Organolithium/Organosodium Reagents | Vinyllithium, Tin tetraiodide | High reactivity of organolithium reagents |

| 2.2.2 | Halogen-Exchange | Triethenyltin chloride/bromide, Sodium iodide | Direct conversion, often high yielding |

| 2.2.3.2 | Hydrostannation/Iodination | Alkyne, Tin hydride, Iodine | Stereochemical control |

| 2.3 | Green and Sustainable Routes | Catalysis, Atom-economical reactions | Reduced environmental impact |

Mechanistic Investigations of Triethenyl Iodo Stannane Reactivity

Carbon-Tin Bond Cleavage Mechanisms in Triethenyl(iodo)stannane

The cleavage of the carbon-tin bond in this compound is a fundamental process that underpins many of its synthetic applications. This cleavage can proceed through either electrophilic or radical-mediated pathways, each with distinct mechanistic features.

Electrophilic Cleavage Reactions of Ethenyl-Tin Bonds

The ethenyl-tin bonds in this compound are susceptible to cleavage by various electrophiles. This reactivity is a cornerstone of reactions like the Stille coupling, where the transfer of a vinyl group is a key step. The cleavage of aryl, allyl, or vinyl groups from organotin compounds occurs more readily than that of alkyl groups. gelest.com The mechanism of electrophilic cleavage, particularly iodinolysis (cleavage by iodine), has been a subject of detailed kinetic studies.

The reaction of tetraalkyltin compounds with iodine is understood to proceed through a charge-transfer complex, which then leads to the cleavage of a carbon-tin bond. princeton.edu While specific kinetic data for the direct iodinolysis of this compound is not extensively documented in readily available literature, the general principles of electrophilic cleavage of vinyltin (B8441512) compounds apply. The reaction likely proceeds through an open or bridged transition state, where the electrophile attacks the double bond, leading to the departure of the organotin moiety.

The rate of electrophilic cleavage is influenced by the nature of the electrophile and the solvent. Stronger electrophiles and more polar solvents tend to facilitate the cleavage. For instance, the cleavage of vinyltin compounds by halogens like iodine is a well-established reaction. stackexchange.com

Radical-Mediated Pathways Involving Triethenyltin Intermediates

The carbon-tin bond in this compound can also undergo homolytic cleavage to generate a triethenyltin radical intermediate. These radical pathways are crucial in various organic transformations, including radical cyclizations and additions. libretexts.orgorganic-chemistry.org The generation of the triethenyltin radical can be initiated by radical initiators like AIBN (azobisisobutyronitrile) or by photochemical methods. libretexts.org

Once formed, the triethenyltin radical can participate in a radical chain reaction. For example, in the reduction of alkyl halides, a tributyltin radical (a close analog to the triethenyltin radical) abstracts a halogen atom to form a new carbon-centered radical and tributyltin halide. libretexts.org This new alkyl radical can then abstract a hydrogen atom from a tin hydride, propagating the chain.

The reactivity of the triethenyltin radical is governed by factors such as its stability and the nature of the reaction partners. Vinyl radicals, in general, are known to be highly reactive intermediates. libretexts.org In the context of this compound, the presence of the iodine atom can also influence the radical pathways, potentially participating in iodine atom transfer reactions.

Nucleophilic Character of the Tin Center in this compound

The tin atom in this compound, despite being attached to electronegative iodine, retains sufficient nucleophilic character to participate in important synthetic transformations, most notably transmetallation reactions.

Transmetallation Processes in this compound Derivatives

Transmetallation, the exchange of organic groups between two metal centers, is a key reaction of organotin compounds. umich.eduarkat-usa.org In the context of this compound, this process typically involves the transfer of a vinyl group to another metal, often a transition metal in catalytic cycles like the Stille coupling. wikipedia.org

The mechanism of transmetallation can be complex and is influenced by the nature of both the organotin reagent and the metal complex it reacts with. While specific studies on this compound are not abundant, the general mechanism for vinylstannanes involves the coordination of the organotin compound to the metal center, followed by the transfer of the vinyl group and the departure of the tin-containing byproduct.

Generation of Reactive Organolithium Reagents via Ethenyl-Tin to Ethenyl-Lithium Exchange

A particularly significant transmetallation reaction of vinyltin compounds is the tin-lithium exchange, which provides a reliable method for the generation of vinyllithium (B1195746) reagents. umich.eduarkat-usa.orgwikipedia.org This reaction involves treating the vinylstannane with an organolithium reagent, typically n-butyllithium (n-BuLi).

Coordination Chemistry and Lewis Acidity of this compound

The tin atom in this compound is a Lewis acid, capable of expanding its coordination number beyond four by accepting electron density from Lewis bases. gelest.comrjpbcs.comlupinepublishers.com This property is fundamental to its coordination chemistry and influences its reactivity.

The Lewis acidity of organotin halides follows the general trend: RSnX₃ > R₂SnX₂ > R₃SnX. gelest.comrjpbcs.com Therefore, this compound is expected to be a moderately strong Lewis acid. It readily forms complexes with a variety of Lewis bases, such as amines and phosphines, resulting in five- or six-coordinate tin centers. gelest.comwikipedia.org The geometry of these complexes is typically trigonal bipyramidal for five-coordinate species and octahedral for six-coordinate species. lupinepublishers.comnih.gov

Influence of the Iodine Ligand Lability on Reaction Dynamics

The iodine ligand in this compound plays a crucial role in its reactivity profile. The tin-iodine bond is known to be labile, meaning it can be readily cleaved. gelest.com This lability is a key factor in reactions where the iodide is substituted by another group. The ease of this substitution is influenced by the polarity of the Sn-I bond and the stability of the resulting intermediates.

The reactivity of organotin halides, including this compound, is dependent on the stability of the carbon-tin bond and the lability of the anionic ligand. gelest.com The cleavage of the tin-halogen bond is a common step in many reactions, such as in transmetallation reactions where the vinyl group is transferred to another metal. The lability of the iodide ligand facilitates these exchange reactions. gelest.com

The nature of the solvent can also significantly influence the lability of the iodine ligand. Polar solvents can stabilize the charged species formed during ligand substitution, thereby accelerating the reaction rate. Ligand substitution kinetics in metal complexes can proceed through various mechanisms, including associative, dissociative, and interchange pathways. solubilityofthings.comlibretexts.orgyoutube.comlibretexts.org In the context of this compound, the specific mechanism would depend on the reaction conditions and the nature of the incoming nucleophile.

The electronic properties of the ligands attached to the tin atom affect the lability of the halide. In organotin compounds, electron-donating groups can influence the stability and reactivity of the molecule. nih.gov The vinyl groups in this compound, being unsaturated, can influence the electron density at the tin center and thereby affect the Sn-I bond strength and lability.

Expansion of Coordination Number at the Tin Atom in this compound Structures

A fundamental aspect of the chemistry of organotin halides is the ability of the tin atom to expand its coordination number beyond the typical tetrahedral geometry of four. lupinepublishers.comrjpbcs.com Organotin(IV) compounds with electronegative substituents, such as halides, are prone to utilizing their empty 5d orbitals to accept electron pairs from donor ligands, leading to hypercoordinate species. lupinepublishers.comrjpbcs.com This results in the formation of five-coordinate trigonal bipyramidal or six-coordinate octahedral geometries. lupinepublishers.comrjpbcs.com

In the case of triorganotin halides like this compound, the presence of a Lewis basic solvent or reactant can lead to the formation of adducts where the coordination number of the tin atom is increased to five. lupinepublishers.com In such five-coordinate complexes, the preferred geometry is typically a trigonal bipyramidal structure. lupinepublishers.com The three vinyl groups would likely occupy the equatorial positions, while the more electronegative iodine atom and the incoming ligand would occupy the axial positions. This has been observed in analogous triorganotin halide complexes. lupinepublishers.com

The expansion of the coordination sphere at the tin atom has significant implications for the reaction mechanism. A five-coordinate intermediate can provide a lower energy pathway for nucleophilic substitution at the tin center. The formation of these hypervalent species can influence the rate and stereochemical outcome of reactions involving this compound.

Table 1: Typical Coordination Geometries and Bond Angles in Triorganotin Halides

| Coordination Number | Geometry | Idealized Bond Angles |

| 4 | Tetrahedral | 109.5° |

| 5 | Trigonal Bipyramidal | 120° (equatorial-equatorial), 90° (axial-equatorial) |

| 6 | Octahedral | 90°, 180° |

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is of particular importance, especially in applications where the configuration of the vinyl group needs to be controlled. While specific studies on this compound are limited, the stereochemical outcomes of reactions involving other vinyltin compounds, particularly in palladium-catalyzed cross-coupling reactions (Stille coupling), have been well-documented and are highly relevant.

In Stille coupling reactions, vinyltin reagents are known to react with organic halides with retention of the stereochemistry of the vinyl group. acs.org This stereospecificity is a key advantage of this methodology. For example, the coupling of a (Z)-vinyltin reagent will typically yield a (Z)-alkene, and a (E)-vinyltin will produce an (E)-alkene. It is reasonable to infer that this compound, when used in such reactions where a vinyl group is transferred, would also exhibit this high degree of stereochemical retention.

Beyond cross-coupling reactions, the stereochemistry at the tin center itself can be a consideration in certain reactions. While this compound is achiral, reactions involving chiral organotin compounds have been studied. The formation of five-coordinate intermediates can influence the stereochemical course of reactions at the tin center, potentially leading to inversion or retention of configuration depending on the specific mechanism. acs.org

Table 2: Expected Stereochemical Outcome in Stille Coupling of a Hypothetical Substituted Vinylic Derivative of this compound

| Configuration of Vinyltin Reactant | Expected Configuration of Product |

| (E)-R-CH=CH-Sn(CH=CH₂)₂I | (E)-R-CH=CH-R' |

| (Z)-R-CH=CH-Sn(CH=CH₂)₂I | (Z)-R-CH=CH-R' |

Applications of Triethenyl Iodo Stannane in Advanced Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

The Stille reaction, a cornerstone of carbon-carbon bond formation, has been extensively studied. wikipedia.orgcore.ac.uk While the general mechanism is well-understood, the specific behavior of triethenyl(iodo)stannane as an ethenyl-tin donor offers unique perspectives and opportunities in catalytic cycle manipulation and stereochemical control.

Stille Coupling with Ethenyl-Tin Donors

The Stille reaction facilitates the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. core.ac.uk The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgcore.ac.uk

The transmetalation step is often the rate-determining step in the Stille coupling. core.ac.uk It is believed to proceed through either an associative or a dissociative mechanism. In the associative pathway, the organostannane coordinates to the palladium complex, forming a transient pentacoordinate intermediate before the transfer of the ethenyl group. core.ac.uk The nature of the ligands on both the palladium and the tin can influence which pathway is favored. core.ac.uk While specific mechanistic studies focused solely on this compound are not extensively documented in readily available literature, the general principles of Stille coupling provide a framework for understanding its reactivity. The electron-withdrawing nature of the iodo group in this compound could potentially modulate the nucleophilicity of the ethenyl groups, thereby affecting the kinetics of the transmetalation step.

The final step is reductive elimination from the resulting diorganopalladium(II) complex, which regenerates the Pd(0) catalyst and forms the desired carbon-carbon bond. uwindsor.ca

| Catalytic Cycle Step | Description | Role of this compound |

| Oxidative Addition | The organic halide (R-X) adds to the Pd(0) catalyst to form a Pd(II) species. | Not directly involved in this step. |

| Transmetalation | The ethenyl group from this compound is transferred to the Pd(II) center, displacing the halide. | Acts as the ethenyl group donor. The iodo substituent may influence the rate and mechanism of this step. |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. | The newly transferred ethenyl group participates in this bond-forming step. |

A significant advantage of the Stille coupling is its ability to proceed with retention of stereochemistry in both the vinyl halide and the vinylstannane partners. nih.gov This stereospecificity is crucial for the synthesis of complex molecules with defined geometries, such as conjugated dienes.

When employing this compound for ethenyl-ethenyl coupling, the stereochemical integrity of the reacting partners is generally maintained. This means that if a (Z)-vinyl halide is coupled with this compound, the resulting diene will retain the (Z)-configuration of the double bond from the halide. Similarly, the geometry of the ethenyl group transferred from the stannane (B1208499) is preserved. This high degree of stereospecificity is a key feature that makes the Stille reaction a powerful tool in stereoselective synthesis. The use of specific palladium catalysts and ligands can further enhance this control, minimizing isomerization side reactions. nih.gov

The Stille reaction is a widely utilized method in the total synthesis of natural products and other complex organic molecules due to its mild reaction conditions and tolerance of a wide range of functional groups. uwindsor.ca While specific examples detailing the use of this compound in total synthesis are not prominently featured in broad surveys, the coupling of vinylstannanes with vinyl halides is a common strategy for the formation of diene systems found in many natural products. lookchem.comresearchgate.net The principles governing these syntheses are directly applicable to reactions involving this compound. For instance, the construction of polyene chains, which are common motifs in natural products, often relies on the iterative application of Stille couplings.

| Natural Product Class | Key Bond Formation via Stille Coupling | Potential Role of this compound |

| Macrolides | Formation of conjugated diene systems within the macrocyclic ring. | As a source of a vinyl group for the construction of the polyene backbone. |

| Polyketides | Connection of complex fragments through vinyl-vinyl or vinyl-aryl bonds. | To introduce a terminal vinyl group for further elaboration. |

| Terpenoids | Synthesis of acyclic and cyclic structures containing diene or styrenyl moieties. | As a vinylating agent for the construction of the carbon skeleton. |

Other Transition Metal-Catalyzed Carbon-Carbon Bond Formations with Ethenyl-Tin Reagents

While palladium is the most common catalyst for Stille-type couplings, other transition metals have also been explored for their ability to mediate carbon-carbon bond formation with organostannanes.

Copper-catalyzed reactions have been shown to effect the coupling of organostannanes with various partners. organic-chemistry.org For example, copper(I) salts can promote the coupling of vinylstannanes with vinyl iodides. researchgate.net These reactions may proceed through a different mechanism than the palladium-catalyzed pathway, potentially involving an organocopper intermediate. The use of copper can sometimes offer different selectivity or functional group tolerance compared to palladium. rsc.org

Rhodium catalysts are also known to participate in cross-coupling reactions. researchgate.net While specific examples with this compound are scarce in the literature, rhodium complexes have been used for the arylation of certain organostannanes. dntb.gov.ua The development of rhodium-catalyzed vinylation reactions with ethenyl-tin reagents remains an area of interest.

Group Transfer Reactions Mediated by this compound

The reactivity of the carbon-tin bond in this compound allows for its participation in group transfer reactions, where an ethenyl group is transferred to a substrate. These reactions are not limited to cross-coupling processes.

The ethenyl group is a valuable functional group in organic chemistry, serving as a precursor for various transformations. ontosight.ai this compound can act as an ethenyl group transfer agent in the presence of a suitable activator. For instance, in radical reactions, the tin-carbon bond can be homolytically cleaved to generate a vinyl radical, which can then participate in addition reactions.

Furthermore, transmetalation of the ethenyl group from tin to other metals can generate different organometallic reagents with unique reactivity profiles. This extends the synthetic utility of this compound beyond direct coupling reactions, allowing for its use in a broader range of chemical transformations.

Regioselective Transfer of Ethenyl Groups to Electrophilic Substrates

The Stille reaction is a cornerstone of modern organic synthesis, enabling the coupling of sp2-hybridized carbon atoms. Vinylstannanes are effective nucleophilic partners in these reactions, coupling with a wide range of electrophiles such as aryl and vinyl halides and triflates. wikipedia.orgnih.gov The transfer of the vinyl group is generally regioselective, preserving the stereochemistry of the double bond. uwindsor.ca

Direct Addition Reactions of Ethenylstannanes to Unsaturated Systems

Organostannanes can, in some cases, participate in direct addition reactions to unsaturated systems, such as carbonyl compounds, although this is less common than their use in cross-coupling reactions. The polarity of the carbon-tin bond makes the organic group nucleophilic. However, the reactivity of organostannanes in such additions is generally lower than that of organolithium or Grignard reagents.

Specific studies detailing the direct addition of This compound to aldehydes, ketones, or other unsaturated systems, including reaction conditions and yields, are not prominently featured in the scientific literature. Therefore, a data-driven analysis of this aspect of its reactivity is not currently possible.

Precursor Utility in the Generation of Other Organometallic Reagents

Organostannanes can serve as precursors for the preparation of more reactive organometallic reagents through transmetalation. For instance, treatment of an organostannane with an organolithium reagent, such as n-butyllithium, can result in a tin-lithium exchange, generating a new organolithium species. arkat-usa.org This method is advantageous as it often proceeds rapidly at low temperatures and can tolerate a range of functional groups. arkat-usa.org The resulting organolithium reagent can then be used in a variety of subsequent reactions. Similarly, transmetalation with copper salts can generate organocuprates.

While this is a general and valuable strategy in organometallic chemistry, specific examples that begin with This compound to generate vinyllithium (B1195746) or vinylcuprates, followed by detailed accounts of their subsequent reactions, are not sufficiently documented to provide a thorough analysis with supporting data.

Spectroscopic Characterization and Structural Elucidation of Triethenyl Iodo Stannane

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei. For triethenyl(iodo)stannane, ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy, along with the analysis of spin-spin coupling constants, provide a comprehensive picture of the molecule's structure.

¹H NMR Spectroscopic Analysis for Ethenyl Proton Environments

The ¹H NMR spectrum of this compound is expected to show a complex pattern in the vinyl region, typically between 5.5 and 7.5 ppm. The three protons of each ethenyl group are chemically non-equivalent, designated as H_gem, H_cis, and H_trans relative to the tin-carbon bond.

H_gem: The proton on the same carbon as the tin atom.

H_cis: The proton on the adjacent carbon, cis to the tin atom.

H_trans: The proton on the adjacent carbon, trans to the tin atom.

The electronegativity of the iodine atom attached to the tin center will influence the electron density of the vinyl groups, causing a downfield shift of the proton signals compared to unsubstituted vinylstannanes. The signals will appear as a complex multiplet due to intricate spin-spin coupling between the vinyl protons and with the tin isotopes.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound

| Proton | Estimated Chemical Shift (δ, ppm) |

|---|---|

| H_gem | 6.2 - 6.5 |

| H_cis | 5.8 - 6.1 |

¹³C NMR Spectroscopic Analysis for Ethenyl Carbon Chemical Shifts

In the ¹³C NMR spectrum, two distinct signals are anticipated for the ethenyl carbons. The carbon atom directly bonded to the tin atom (α-carbon) will resonate at a different chemical shift than the terminal carbon atom (β-carbon). The presence of the electron-withdrawing iodine atom is expected to deshield the α-carbon to a greater extent than the β-carbon.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon | Estimated Chemical Shift (δ, ppm) |

|---|---|

| C_α (Sn-CH=CH₂) | 135 - 140 |

¹¹⁹Sn NMR Spectroscopic Characterization of the Tin Nucleus

¹¹⁹Sn NMR spectroscopy provides direct insight into the electronic environment of the tin atom. Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity and natural abundance. ubc.ca The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature of the substituents. For organotin halides, the chemical shift generally moves to a lower frequency (upfield) as the halogen changes from chlorine to iodine. organicchemistrydata.org This "heavy atom effect" is a known phenomenon in NMR spectroscopy. organicchemistrydata.org For this compound, the ¹¹⁹Sn chemical shift is expected in the characteristic range for tetraorganotin compounds, but influenced by the presence of the three vinyl groups and the iodine atom. The electronegative iodine atom will cause a significant upfield shift compared to tetravinylstannane.

Table 3: Estimated ¹¹⁹Sn NMR Chemical Shift for this compound

| Nucleus | Estimated Chemical Shift (δ, ppm) |

|---|

Analysis of Spin-Spin Coupling Constants for Connectivity and Stereochemistry

Spin-spin coupling, or J-coupling, provides valuable information about the connectivity of atoms within a molecule. wikipedia.org In the ¹H NMR spectrum of this compound, the coupling between the vinyl protons gives rise to characteristic splitting patterns. The magnitude of the coupling constants (J) is dependent on the geometric relationship between the coupled protons.

²J(H_gem-H_cis/trans): Geminal coupling between protons on the same carbon is typically small.

³J(H_cis-H_trans): Vicinal coupling between cis protons is smaller than that between trans protons.

³J(H_trans-H_gem): Vicinal coupling across the double bond.

Furthermore, coupling between the protons and the ¹¹⁷Sn and ¹¹⁹Sn isotopes will result in satellite peaks flanking the main proton signals. The magnitude of these tin-proton coupling constants (J(Sn-H)) is a valuable diagnostic tool.

Table 4: Estimated Proton-Proton and Tin-Proton Coupling Constants (J, Hz) for this compound

| Coupling | Estimated Value (Hz) |

|---|---|

| ²J(H_gem-H_cis) | 1 - 3 |

| ³J(H_cis-H_trans) | 12 - 15 |

| ³J(H_trans-H_gem) | 19 - 22 |

| ²J(¹¹⁹Sn-H_gem) | ~50 |

| ³J(¹¹⁹Sn-H_cis) | ~80 |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis of Ethenyl and Sn-I Bond Vibrations

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the ethenyl groups and the tin-iodine bond. The C=C stretching vibration of the vinyl groups will appear in the typical alkene region. The C-H stretching and bending vibrations of the vinyl protons will also be present. A key feature will be the absorption corresponding to the Sn-I bond stretching vibration, which is expected at a low frequency due to the heavy atoms involved.

Table 5: Estimated FT-IR Vibrational Frequencies for this compound

| Bond | Vibrational Mode | Estimated Frequency (cm⁻¹) |

|---|---|---|

| C-H (vinyl) | Stretching | 3050 - 3000 |

| C=C (vinyl) | Stretching | 1620 - 1580 |

| C-H (vinyl) | Bending (out-of-plane) | 990 - 910 |

| Sn-C | Stretching | 530 - 500 |

The spectroscopic data, although estimated based on known trends for similar organotin compounds, provide a robust framework for the structural confirmation of this compound. The combination of ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy allows for a detailed mapping of the atomic connectivity and electronic environments, while FT-IR spectroscopy confirms the presence of key functional groups.

Raman Spectroscopic Investigations of Molecular Vibrational Modes

No experimental Raman spectra for this compound have been found in the surveyed literature. A theoretical analysis would be required to assign the vibrational modes. However, based on the molecular structure, key vibrational modes would be expected.

Expected Vibrational Modes in this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| C=C Stretch (vinyl) | 1600-1650 | A characteristic band for the vinyl groups. |

| C-H Stretch (vinyl) | 3000-3100 | Associated with the hydrogen atoms on the vinyl groups. |

| Sn-C Stretch | 480-550 | Dependent on the coupling with other modes. |

| Sn-I Stretch | 150-200 | Expected to be a low-frequency vibration. |

| CH₂ Wagging/Twisting | 900-1400 | Various bending and out-of-plane modes from the vinyl groups. |

This table is predictive and not based on experimental data for this compound.

Mass Spectrometry (MS)

Molecular Ion Detection and Isotopic Pattern Analysis for Molecular Formula Confirmation

Specific mass spectrometry data for this compound is not available. However, in a mass spectrum, the molecular ion ([C₆H₉ISn]⁺) would be expected. Tin (Sn) has a complex isotopic pattern with ten stable isotopes, which would result in a characteristic cluster of peaks for the molecular ion and any tin-containing fragments. The major isotopes of tin and their natural abundances are ¹²⁰Sn (32.6%), ¹¹⁸Sn (24.2%), ¹¹⁶Sn (14.5%), ¹¹⁹Sn (8.6%), ¹¹⁷Sn (7.7%), and ¹¹⁵Sn (0.34%). Iodine (I) is monoisotopic (¹²⁷I). The complex isotopic pattern of tin would serve as a clear indicator for the presence of the element in the molecule.

Fragmentation Pattern Analysis for Structural Connectivity and Stability

While no experimental fragmentation pattern has been published, the fragmentation of this compound under mass spectrometric conditions can be predicted based on the known behavior of similar organotin compounds. The weakest bonds in the molecule are expected to be the Sn-I and Sn-vinyl bonds.

Predicted Fragmentation Pathways

A primary fragmentation pathway would likely involve the cleavage of the tin-iodine bond, leading to the formation of a [M-I]⁺ fragment, which would be the triethenyltin cation ([ (CH₂=CH)₃Sn]⁺). Another significant fragmentation would be the loss of vinyl radicals (•CH=CH₂), leading to ions such as [(CH₂=CH)₂ISn]⁺ and [(CH₂=CH)ISn]⁺. The relative abundance of these fragments would provide information about the stability of the respective ions. The presence of ions at m/z 127 ([I]⁺) could also be possible.

Electronic Absorption Spectroscopy (UV-Vis)

There is no available UV-Vis spectroscopic data for this compound in the reviewed literature. Generally, organotin iodides may exhibit charge-transfer bands, often in the ultraviolet region. The electronic transitions would likely involve orbitals associated with the Sn-I bond and the π-orbitals of the vinyl groups. For comparison, some tin(IV) iodide complexes show absorption bands that are attributed to charge transfer processes involving the iodide ligands.

X-ray Diffraction Analysis for Solid-State Structure

Crystal Structure Determination of this compound and Its Adducts

No published crystal structures for this compound or its adducts were found. X-ray diffraction analysis would be necessary to determine the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions. For related compounds, such as phenylenediaminoborylstannane, X-ray crystallography has revealed a tetrahedral geometry around the tin center. It is plausible that this compound would adopt a similar tetrahedral coordination geometry. The formation of adducts with Lewis bases could lead to an expansion of the coordination number of the tin atom to five or six.

Elucidation of Coordination Geometry and Interatomic Distances at the Tin Center

In the absence of direct experimental data for this compound, the crystal structure of Triphenyltin (B1233371) iodide offers a reliable model for its coordination geometry and interatomic distances. The triphenyltin and triethenyltin moieties are structurally similar, with the tin atom bonded to three organic groups and a halogen. The primary difference lies in the nature of the hydrocarbyl group, being an aromatic phenyl group in the former and an alkenyl ethenyl (vinyl) group in the latter. Both groups are sp2-hybridized at the carbon atom attached to the tin, suggesting similar steric and electronic effects on the central tin atom.

Detailed X-ray crystallographic studies of Triphenyltin iodide have revealed that the tin atom exhibits a distorted tetrahedral geometry. iucr.org This is the expected geometry for a tetracoordinate tin(IV) compound. In one crystalline form, the unit cell contains two independent molecules, each with a slightly different Sn-I bond length, highlighting the influence of crystal packing forces on the molecular structure. iucr.org

The key interatomic distances and bond angles for Triphenyltin iodide are summarized in the table below, which can be considered a reasonable approximation for those in this compound.

| Parameter | Value (for Triphenyltin iodide) | Reference |

| Sn-I Bond Length | 2.6916(8) Å and 2.7060(8) Å | iucr.org |

| Sn-C Bond Length (average) | Not explicitly stated, but typical for Sn-C(phenyl) bonds | |

| C-Sn-C Bond Angle (average) | ~112° (inferred from distorted tetrahedral geometry) | |

| I-Sn-C Bond Angle (average) | ~107° (inferred from distorted tetrahedral geometry) | |

| This table is interactive. Click on the headers to sort the data. |

The Sn-I bond lengths in Triphenyltin iodide are a critical parameter. iucr.org The variation in the two independent molecules within the crystal structure underscores the slight flexibility of this bond. iucr.org For this compound, a similar Sn-I bond length would be anticipated. The Sn-C bond lengths in this compound are expected to be slightly shorter than in Triphenyltin iodide due to the slightly smaller steric bulk of the ethenyl group compared to the phenyl group.

The bond angles around the central tin atom in a distorted tetrahedron deviate from the ideal 109.5°. In Triphenyltin iodide, the C-Sn-C angles are typically larger than the I-Sn-C angles. This is a common feature in R3SnX compounds and is attributed to the greater steric repulsion between the larger organic substituent groups compared to the repulsion between the organic groups and the halogen atom. A similar pattern of bond angle distortion is predicted for this compound.

In solution, particularly in the presence of coordinating solvents, organotin halides like Trimethyltin (B158744) iodide have been shown to form five-coordinate adducts. nih.gov This indicates that the tin center in this compound could potentially expand its coordination sphere from four to five, adopting a trigonal bipyramidal geometry, if suitable Lewis basic solvents or ligands are present. However, in the solid state and in non-coordinating solvents, the tetrahedral geometry is expected to be the most stable configuration.

Theoretical and Computational Studies on Triethenyl Iodo Stannane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure and properties of molecules. irjweb.comresearchgate.net DFT calculations balance computational cost and accuracy, making them suitable for a wide range of chemical systems, including organometallic compounds like Triethenyl(iodo)stannane. By approximating the many-electron wavefunction in terms of the electron density, DFT can efficiently compute various molecular properties.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can provide a detailed picture of the molecular orbitals (MOs) and their energy levels. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. youtube.comnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the π-orbitals of the vinyl groups and the p-orbitals of the iodine atom, reflecting the regions of higher electron density. The LUMO is likely to be associated with the antibonding orbitals involving the tin atom, indicating the preferred sites for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Properties of this compound (Representative Data)

| Parameter | Value (eV) | Description |

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.30 | Energy difference between HOMO and LUMO |

| Ionization Potential (I) | 6.50 | Estimated as -EHOMO |

| Electron Affinity (A) | 1.20 | Estimated as -ELUMO |

| Global Hardness (η) | 2.65 | Calculated as (I - A) / 2 |

| Chemical Potential (μ) | -3.85 | Calculated as -(I + A) / 2 |

| Electrophilicity Index (ω) | 2.79 | Calculated as μ2 / (2η) |

Note: These values are representative and would be determined from specific DFT calculations.

Thermochemical Properties and Energetics of Reaction Pathways

DFT calculations can be used to predict various thermochemical properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. These calculations are typically performed by computing the vibrational frequencies of the molecule, which are then used to determine the zero-point vibrational energy and thermal corrections.

Furthermore, DFT is instrumental in exploring the energetics of reaction pathways involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies, activation energies, and reaction mechanisms. For example, the energetics of ligand substitution reactions or the formation of adducts can be investigated to understand the reactivity of the tin center.

Table 2: Calculated Thermochemical Properties of this compound at 298.15 K (Representative Data)

| Property | Value | Units |

| Enthalpy of Formation (ΔHf°) | 150.5 | kJ/mol |

| Standard Entropy (S°) | 450.2 | J/(mol·K) |

| Gibbs Free Energy of Formation (ΔGf°) | 210.8 | kJ/mol |

| Zero-Point Energy | 250.1 | kJ/mol |

Note: These values are hypothetical and serve as an illustration of the data obtained from DFT calculations.

Prediction and Interpretation of Spectroscopic Parameters

DFT calculations are a valuable tool for predicting and interpreting various spectroscopic parameters, which can aid in the characterization of this compound. Theoretical calculations of spectroscopic properties often show excellent agreement with experimental results. researchgate.net

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, DFT can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes, such as the Sn-C and Sn-I stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can be employed to calculate NMR chemical shifts and coupling constants. These calculations can help in the assignment of peaks in the 1H, 13C, and 119Sn NMR spectra of this compound, providing valuable structural information.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can help identify the nature of electronic transitions, such as n→σ* or π→π* transitions, which give rise to absorption bands in the UV-Visible region.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into dynamic processes, conformational changes, and intermolecular interactions.

Conformational Dynamics of this compound

The vinyl groups in this compound can rotate around the Sn-C bonds, leading to different conformational isomers. MD simulations can be used to explore the conformational landscape of the molecule and to study the dynamics of these rotations. By analyzing the simulation trajectories, it is possible to identify the most stable conformations and to calculate the energy barriers for interconversion between them. This information is crucial for understanding the flexibility of the molecule and how its shape might influence its reactivity and interactions with other molecules.

Investigation of Solvent Effects and Intermolecular Interactions

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying solvent effects at a molecular level. mdpi.commdpi.com By explicitly including solvent molecules in the simulation, it is possible to investigate how the solvent structure is perturbed by the solute and how the solute's conformation and dynamics are affected by the solvent.

For this compound, MD simulations in different solvents could reveal:

The formation of a solvent shell around the molecule.

Specific solute-solvent interactions, such as weak hydrogen bonds or van der Waals forces.

The influence of solvent polarity on the conformational preferences of the vinyl groups.

The nature of intermolecular interactions between two or more this compound molecules, which can provide insights into its bulk properties.

These simulations can help to bridge the gap between the properties of an isolated molecule (as often studied by gas-phase DFT calculations) and its behavior in a real-world solution or condensed-phase environment.

Natural Bond Orbital (NBO) Analysis for Understanding Bonding Characteristics

No publications were identified that perform NBO analysis on this compound to elucidate its electronic structure and bonding.

The absence of specific research on these computational aspects of this compound prevents the generation of an article that adheres to the provided outline and quality standards.

Advanced Topics in Organotin Chemistry Relevant to Triethenyl Iodo Stannane

Developments in Homogeneous Catalysis Utilizing Organotin Species Beyond Cross-Coupling

While the Stille cross-coupling reaction remains a cornerstone of organotin chemistry, recent research has increasingly focused on the catalytic activities of organotin species in other domains of homogeneous catalysis. These developments highlight the versatility of organotin compounds, including structures related to triethenyl(iodo)stannane, in promoting a variety of organic transformations.

Organotin compounds, particularly diorganotin dicarboxylates, are well-established catalysts for polyurethane formation, silicone vulcanization, and transesterification reactions. The catalytic mechanism in these reactions often involves the Lewis acidity of the tin center. More recent explorations have expanded this catalytic scope. For instance, cationic tetraalkyldistannoxanes, prepared by incorporating perfluorooctanesulfonate (B1231939) groups, have demonstrated remarkable efficacy as moisture-tolerant Lewis acid catalysts for various carbon-carbon bond-forming reactions. These catalysts, with their unique ladder-like structures, are acidic enough to promote reactions such as the Mukaiyama aldol (B89426) reaction, showcasing activity that can surpass other cationic species.

Distannoxanes, in general, are recognized as mild yet effective catalysts for a range of polar organic reactions. Their catalytic prowess extends to transesterification and esterification, where they exhibit high efficiency due to novel template effects. Furthermore, organotin compounds have been investigated for their catalytic role in the synthesis of fine chemicals. For example, specific organotin(IV) compounds have been shown to effectively catalyze the synthesis of 1,2-disubstituted benzimidazoles. This catalytic activity is attributed to both the Lewis acidic Sn(IV) center and the presence of functional groups on the ligand, such as a hydroxymethyl group that can act as a hydrogen bond donor.

The development of chiral organotin catalysts represents another significant frontier. While the enantioselective catalysis of radical cyclizations has been a challenge, recent work has demonstrated the potential of chiral organotin hydrides. By designing systems where the chiral organotin reagent participates in the bond-forming step, transfer of chirality to the product can be achieved. A landmark achievement in this area is the highly efficient kinetic resolution of racemic amino alcohols using a chiral organotin catalyst, achieving excellent yields and high enantioselectivity. This opens up new possibilities for asymmetric synthesis using organotin-based catalytic systems.

Table 1: Selected Homogeneous Catalytic Applications of Organotin Species Beyond Cross-Coupling

| Catalyst Type | Reaction | Key Features |

| Cationic Tetraalkyldistannoxane | Mukaiyama Aldol Reaction | Moisture-tolerant, highly acidic, efficient C-C bond formation. |

| Dimeric Distannoxanes | Transesterification, Esterification | High efficiency due to template effects. |

| Organotin(IV) Complexes | Synthesis of Benzimidazoles | Catalysis by Lewis acidic tin center and ligand functionalities. |

| Chiral Organotin Hydrides | Enantioselective Radical Cyclization | Potential for asymmetric induction in radical reactions. |

| Chiral Binaphthyl Organotin | Kinetic Resolution of Amino Alcohols | High enantioselectivity and yields. |

Research on Hypervalent Organotin Species and Their Unique Reactivity

Unlike their carbon analogues, organotin compounds can readily expand their coordination number beyond four, forming hypervalent species. These pentacoordinate and hexacoordinate structures exhibit unique geometries and reactivities that are a subject of ongoing research. The presence of electronegative substituents, such as the iodo group in this compound, can facilitate the formation of such hypervalent complexes.

Pentacoordinate organotin compounds often adopt a trigonal bipyramidal geometry, while hexacoordinate species typically exhibit an octahedral arrangement. The formation of these hypercoordinated structures is often observed in the solid state through intermolecular coordination or in the presence of donor ligands. For instance, di- and triorganotin halides form adducts with Lewis bases like pyridine (B92270). The trimethyltin (B158744) chloride pyridine adduct was one of the first five-coordinate triorganotin halide complexes to be structurally characterized.

The reactivity of these hypervalent species can differ significantly from their tetracoordinate counterparts. The increased coordination number can influence the bond lengths and angles around the tin atom, leading to altered electronic and steric properties. Recent studies have begun to explore the catalytic potential of these hypervalent compounds. For example, a series of penta- and hexacoordinated organotin(IV) compounds were synthesized and screened for their catalytic efficacy in the synthesis of 1,2-disubstituted benzimidazoles, with some showing promising activity. The study highlighted that a dimeric hexacoordinated tin compound was also catalytically active.

Furthermore, pentacoordinated organotin(IV) complexes have been investigated as potential materials for optoelectronic and photovoltaic devices. The distorted five-coordinate geometry in these complexes, often intermediate between trigonal bipyramidal and square pyramidal, can lead to desirable photophysical properties. The structure-activity relationship in these systems is an active area of investigation, with studies showing that the nature of the organic groups and the ligands attached to the tin atom significantly influences their biological and chemical properties. For instance, in a study comparing penta- and hexacoordinated organotin(IV) complexes, the pentacoordinated species with a chlorine atom attached to the tin center showed enhanced biological activity.

Table 2: Structural and Reactivity Aspects of Hypervalent Organotin Species

| Coordination Number | Typical Geometry | Example Compound Type | Noteworthy Reactivity/Application |

| 5 | Trigonal Bipyramidal | R3SnX·L (L=Lewis Base) | Catalysis (e.g., benzimidazole (B57391) synthesis), Optoelectronic materials |

| 6 | Octahedral | R2SnX2·2L | Catalysis, Biological activity studies |

Exploration of Tin-Chalcogen Bonded Systems as Precursors in Materials Science

The chemistry of organotin compounds containing bonds to heavier chalcogens (S, Se, Te) is a rapidly developing field, primarily driven by their potential as single-source precursors for the synthesis of tin chalcogenide materials. These materials, such as tin sulfide (B99878) (SnS), tin selenide (B1212193) (SnSe), and tin telluride (SnTe), are semiconductors with promising applications in photovoltaics, thermoelectrics, and other electronic devices. The use of single-source precursors, where both tin and the chalcogen are present in the same molecule, offers advantages in terms of stoichiometric control and lower deposition temperatures.

A variety of organotin-chalcogen compounds have been synthesized and investigated as precursors. Organotin dithiocarbamates, for example, have been successfully used to deposit tin sulfide thin films via aerosol-assisted chemical vapor deposition (AACVD). Similarly, organotin thiolates and dithiophosphinates have been prepared and characterized for this purpose. The nature of the organic groups on the tin atom and the chalcogen-containing ligand can be tuned to control the volatility and decomposition pathway of the precursor, thereby influencing the properties of the resulting thin film.

Recent research has extended this approach to the synthesis of tin selenide and telluride thin films. For instance, n-butyltin selenide precursors have been used for the chemical vapor deposition (CVD) of SnSe films. A single-source precursor, [nBu3Sn(TenBu)], has been shown to facilitate the low-temperature CVD of thermoelectric SnTe thin films. The use of such molecular precursors allows for film growth at significantly lower temperatures compared to traditional methods using elemental sources.

The exploration of mixed organotin(IV) chalcogenides has led to the synthesis of Sn-S-Se semiconducting thin films. Furthermore, the combination of organotin selenide clusters with copper has resulted in the formation of novel organotin-copper selenide clusters. These complex, multimetallic systems represent a frontier in the design of advanced materials with potentially unique electronic and optical properties. The study of organotin chalcogenide clusters is also motivated by their potential biological activity, with research exploring the attachment of biomolecules to these clusters.

Table 3: Organotin-Chalcogen Precursors for Materials Synthesis

| Precursor Type | Target Material | Deposition Method | Reference |

| Organotin Dithiocarbamates | Tin Sulfide (SnS) | AACV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.